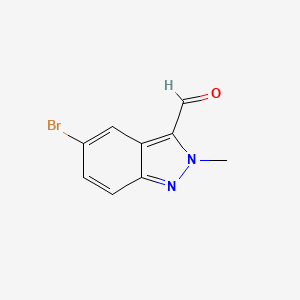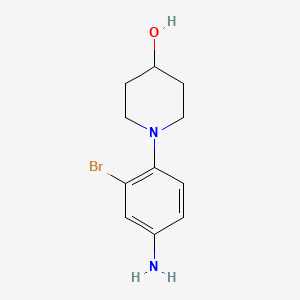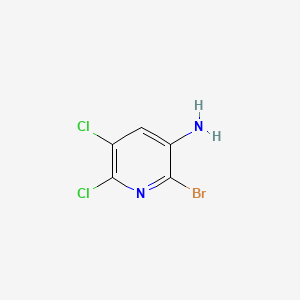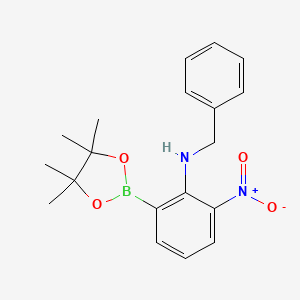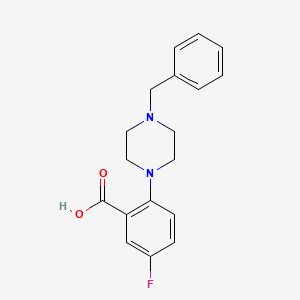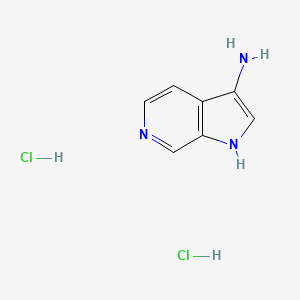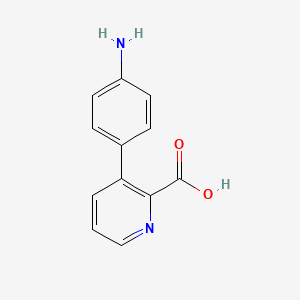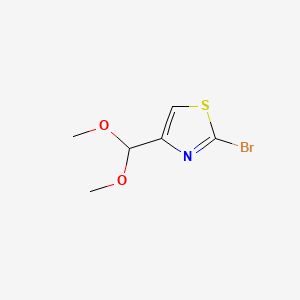
2-Bromo-4-(dimethoxymethyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactions involving “2-Bromo-4-(dimethoxymethyl)-1,3-thiazole” are not well-documented .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as boiling point, density, and molecular weight. For “2-Bromo-4-(dimethoxymethyl)-1,3-thiazole”, the available information suggests a boiling point of 264.6±35.0 °C, a density of 1.435±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Thiazole derivatives have been extensively studied for their synthesis and structural characterization, providing a foundation for their application in various scientific domains. For instance, a study on the synthesis, characterization, and biological activity of a cadmium (II) complex derived from a thiazole-based azo ligand demonstrates the diverse analytical techniques used to support the structures of azo ligands and their metal complexes, indicating their potential in antifungal and antibacterial applications (Jaber, Kyhoiesh, & Jawad, 2021). Similarly, the preparation of thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone showcases the process of converting bromo compounds to thiazoles, further confirmed by elemental analysis and spectral data (Bashandy, Abdelall, & El-Morsy, 2008).
Biological Activity
The investigation of thiazole derivatives for their biological activities is a prominent area of research. The antifungal and antibacterial screening of ligands and metal complexes derived from thiazole compounds offers insights into their potential pharmaceutical applications. For example, the mentioned cadmium (II) complex shows promising results against A. Niger, S. Aurores, and E. Coli, highlighting the importance of thiazole derivatives in developing new antimicrobial agents.
Material Science and Methodology Development
Thiazole derivatives are also significant in material science and the development of new synthetic methodologies. The chemoselective preparation of bromodifluoromethyl thiazoles from a newly synthesized synthon demonstrates the versatility of thiazole compounds in drug discovery programs, indicating their potential in introducing functional groups useful in radiopharmaceutics and biological relevance (Colella et al., 2018).
Eigenschaften
IUPAC Name |
2-bromo-4-(dimethoxymethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO2S/c1-9-5(10-2)4-3-11-6(7)8-4/h3,5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSARUSTBIZSML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CSC(=N1)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(dimethoxymethyl)-1,3-thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

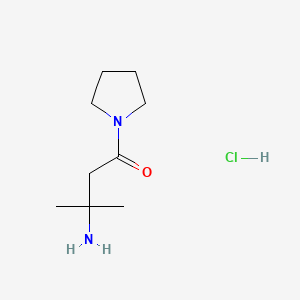
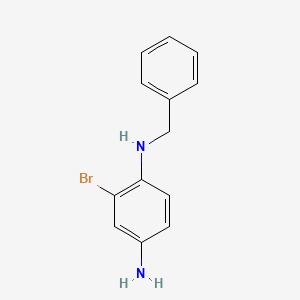
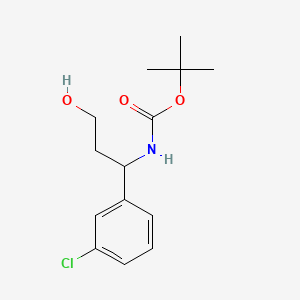
![2-[Benzyl(cyclopropylmethyl)amino]ethanol](/img/structure/B581519.png)
